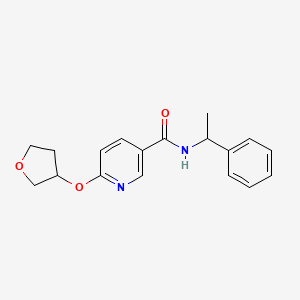
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THN201, is a novel small molecule that has been developed for the treatment of various diseases. THN201 is a nicotinamide derivative that has been synthesized using a unique synthetic method.
Mechanism of Action
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide also activates the Nrf2 pathway, which is involved in antioxidant defense and detoxification of harmful substances.
Biochemical and Physiological Effects
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide also inhibits the proliferation of cancer cells and induces apoptosis. In addition, N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to reduce fibrosis by inhibiting the production of collagen.
Advantages and Limitations for Lab Experiments
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is also stable and can be stored for long periods of time. However, N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has not been extensively studied in animal models, which limits its potential for translation to clinical trials.
Future Directions
There are several future directions for the study of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. First, more studies are needed to elucidate the mechanism of action of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. Second, the potential therapeutic applications of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide need to be further explored in animal models. Third, the pharmacokinetics and pharmacodynamics of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide need to be studied in order to optimize dosing regimens. Finally, the safety and efficacy of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide need to be evaluated in clinical trials in humans.
Conclusion
In conclusion, N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a novel small molecule that has been synthesized using a unique synthetic method. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-fibrotic properties. N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its therapeutic effects by modulating various signaling pathways in the body. N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, including elucidating its mechanism of action and evaluating its safety and efficacy in clinical trials.
Synthesis Methods
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been synthesized using a unique synthetic method that involves the reaction of nicotinic acid with 1-phenylethylamine and tetrahydrofuran-3-ol. The reaction results in the formation of a nicotinamide derivative that has a tetrahydrofuran-3-yl oxy group attached to the pyridine ring. The synthesis method has been optimized to produce a high yield of N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide with high purity.
Scientific Research Applications
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic properties. N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13(14-5-3-2-4-6-14)20-18(21)15-7-8-17(19-11-15)23-16-9-10-22-12-16/h2-8,11,13,16H,9-10,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLVTLNTUQBNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2783604.png)

![N-(6-Methylpyrazolo[1,5-a]pyrimidin-3-yl)prop-2-enamide](/img/structure/B2783607.png)
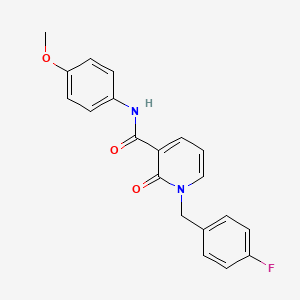
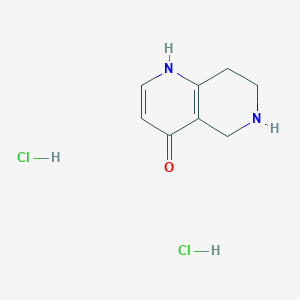
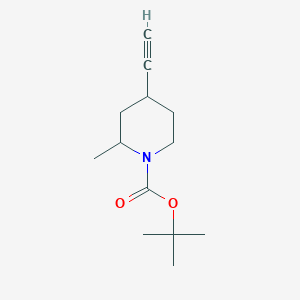

![Methyl 7-(4-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2783617.png)
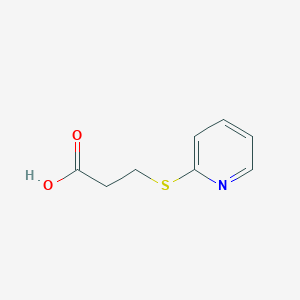
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2783619.png)
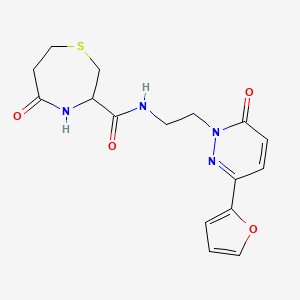

![Cyclopropanamine, 2-[4-(phenylmethoxy)phenyl]-](/img/structure/B2783623.png)
![4-[(6-Chloro-1,3-benzodioxol-5-yl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2783624.png)